1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose
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Overview
Description
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose: is a derivative of glucose, specifically modified to include isopropylidene and benzyloxy groups. This compound is significant in organic chemistry due to its unique structure, which allows for selective reactions and manipulations. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose typically involves the protection of glucose derivatives. The process begins with the formation of the isopropylidene group at the 1,2 and 5,6 positions of glucose. This is achieved by reacting glucose with acetone in the presence of an acid catalyst. The benzyloxy group is then introduced at the 3-position through a nucleophilic substitution reaction using benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial in the industrial synthesis to avoid unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler sugar derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected sugar derivatives.
Substitution: Various substituted sugar derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and the synthesis of glycosylated compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose involves its ability to act as a protecting group for hydroxyl groups in glucose derivatives. The isopropylidene group protects the 1,2 and 5,6 positions, while the benzyloxy group at the 3-position can be selectively manipulated. This allows for targeted reactions at specific positions on the glucose molecule, facilitating the synthesis of complex derivatives.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Similar in structure but lacks the benzyloxy group.
1,2-O-Isopropylidene-3-O-methyl-5,6-dideoxy-glucofuranose: Contains a methyl group instead of a benzyloxy group.
1,2-O-Isopropylidene-3-O-acetyl-5,6-dideoxy-glucofuranose: Contains an acetyl group instead of a benzyloxy group.
Uniqueness
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose is unique due to the presence of the benzyloxy group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in carbohydrate chemistry.
Properties
IUPAC Name |
(5R,6S)-5-ethenyl-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-4-12-13(17-10-11-8-6-5-7-9-11)14-15(18-12)20-16(2,3)19-14/h4-9,12-15H,1,10H2,2-3H3/t12-,13+,14?,15?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJZJRZQKBXUTL-DNDYEEKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=C)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2[C@H]([C@H](OC2O1)C=C)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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